molecular formula C12H8N2O2S B3043811 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid CAS No. 928003-75-2

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid

Cat. No.: B3043811
CAS No.: 928003-75-2
M. Wt: 244.27 g/mol
InChI Key: GADSFCKWGFNWIM-UHFFFAOYSA-N
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Description

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at position 7 and a thienyl moiety at position 2.

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-17-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADSFCKWGFNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C=CC(=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a thienyl-substituted aldehyde, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridines, depending on the specific reaction and reagents used .

Scientific Research Applications

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound with a structure incorporating thienyl and imidazo[1,2-a]pyridine moieties; its molecular formula is C12H8N2O2SC_{12}H_8N_2O_2S and its molecular weight is approximately 244.27 g/mol. The compound includes a carboxylic acid functional group at the 7-position of the imidazo[1,2-a]pyridine ring, influencing its chemical reactivity and potential biological activity. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities.

Potential Applications

The applications of this compound are diverse:

  • Biological Activity Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities.
  • ** interaction Studies** Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors.
  • Treatment of Tuberculosis Imidazo[1,2-a]pyridine compounds may be useful in treating or preventing tuberculosis (TB) . They may also be effective against multi-drug resistant (MDR) and non-MDR TB . The in vitro activity of these compounds can be assessed via standard testing procedures, such as H37Rv TB screens .
  • Anticancer Activity Imidazo[1,2-a]pyridine derivatives exhibit anticancer activity and could be valuable in developing more effective drugs with antiproliferative activity against lung, breast, and cervical cancer cells .

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
Imidazo[1,2-a]pyridine-7-carboxylic AcidLacks thienyl groupMore established in pharmaceutical applications
2-(Furyl)imidazo[1,2-a]pyridine-7-carboxylic AcidFuryl instead of thienylDifferent electronic properties affecting reactivity
5-Methylimidazo[1,2-a]pyridine-7-carboxylic AcidMethyl substitution at position 5Known mutagenic properties in certain studies

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents on the imidazo[1,2-a]pyridine core significantly influence molecular properties:

Imidazo[1,2-a]pyridine-7-carboxylic Acid (IPCA)
  • Structure: No substituents beyond the core and carboxylic acid.
  • Properties : Acts as a high-quantum-yield (QY) fluorophore in carbon quantum dots (CQDs), with fluorescence originating from molecular states .
  • Applications : Used in CQD synthesis for optoelectronics due to its bright blue emission and stability .
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Methyl group at position 7, carboxylic acid at position 2.
  • Properties : Increased hydrophobicity compared to IPCA, altering solubility and reactivity. Molecular weight: 176.18 g/mol .
  • Applications : Intermediate in pharmaceutical synthesis; methyl groups simplify functionalization .
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Trifluoromethyl (CF₃) group at position 6.
  • Properties : Electron-withdrawing CF₃ group reduces electron density, enhancing acidity (pKa ~3.5). Molecular weight: 230.15 g/mol .
  • Applications: Potential use in agrochemicals or pharmaceuticals due to metabolic stability .
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Chlorine atom at position 7.
  • Properties : Electron-withdrawing Cl increases reactivity in cross-coupling reactions. Molecular weight: 196.59 g/mol .
  • Applications : Building block for antibacterial agents .
Target Compound: 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
  • Structure : Thienyl group at position 2, carboxylic acid at position 7.
  • Inferred Properties :
    • Extended π-conjugation from the thienyl ring may enhance fluorescence QY and redshift emission compared to IPCA .
    • Sulfur’s lone pairs could facilitate charge transfer in photovoltaic applications.
    • Steric effects at position 2 may influence intermolecular interactions.

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Imidazo[1,2-a]pyridine-7-carboxylic acid None C₈H₆N₂O₂ 162.15 High QY fluorophore in CQDs
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (C7), COOH (C2) C₉H₈N₂O₂ 176.18 Altered solubility, synthesis
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (C7), COOH (C2) C₉H₅F₃N₂O₂ 230.15 Electron-withdrawing, agrochemicals
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (C7), COOH (C2) C₈H₅ClN₂O₂ 196.59 Cross-coupling reactivity
This compound Thienyl (C2), COOH (C7) C₁₁H₈N₂O₂S 232.26 (estimated) Enhanced conjugation, photovoltaics N/A

Key Research Findings

The thienyl group in the target compound may amplify this effect via extended conjugation. Trifluoromethyl and chloro substituents reduce fluorescence QY due to electron-withdrawing effects, whereas methyl groups have minimal impact .

Synthetic Accessibility :

  • Methyl and chloro derivatives are straightforward to synthesize via nucleophilic substitution .
  • Thienyl incorporation likely requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), given its aromatic nature.

Applications in Photovoltaics :

  • IPCA-based CQDs achieve QY >50% . The thienyl group’s sulfur atoms could improve charge separation in solar cells.
  • Trifluoromethyl derivatives show stability under UV exposure but lower QY (~30%) .

Biological Activity

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H6N2O2\text{C}_8\text{H}_6\text{N}_2\text{O}_2

This compound features a thienyl group attached to an imidazo[1,2-a]pyridine framework, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer activity. A study highlighted that derivatives of imidazo[1,2-a]pyridine showed potent inhibitory effects against various cancer cell lines, including MCF-7 and HCT116. Specifically, this compound demonstrated cytotoxic activity in the micromolar range against these cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-75.0
HCT1163.5
HepG26.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal activities. The antimicrobial efficacy of this compound was assessed against a range of bacterial strains, demonstrating promising results .

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Reference
E. coli15
S. aureus12
C. albicans10

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cancer cells and pathogens. The compound may induce apoptosis in cancer cells through caspase activation and modulate signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications in the thienyl group or the carboxylic acid moiety can significantly influence the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have investigated the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Study on Anticancer Activity : A recent investigation assessed the anticancer effects of various imidazo[1,2-a]pyridine derivatives against different cell lines. The results indicated that modifications to the thienyl group enhanced cytotoxicity against breast cancer cells .
  • Antimicrobial Evaluation : Another study focused on synthesizing new derivatives and evaluating their antimicrobial properties against clinical isolates. The findings suggested that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid?

The synthesis typically involves multi-step reactions, such as:

  • One-pot two-step reactions : Cyclocondensation of thienyl-substituted precursors with pyridine derivatives under reflux conditions. Solvents like ethanol or acetonitrile are commonly used, with yields optimized by controlling stoichiometry and reaction time (e.g., 55% yield reported for analogous imidazo[1,2-a]pyridine derivatives) .
  • Condensation and cyclization : Reacting 2-aminopyridine derivatives with thienyl carbonyl compounds, followed by acid-catalyzed cyclization. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) is critical to isolate the carboxylic acid derivative .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, imidazo[1,2-a]pyridine protons at δ 7.5–8.3 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • IR spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1680–1720 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching calculated mass within 5 ppm error) .

Q. How do solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Degrades under prolonged exposure to light or moisture. Store at -20°C in airtight containers with desiccants. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl2_2) enhance cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during carboxylation steps.
  • In-line monitoring : Use TLC (silica gel 60 F254_{254}) or real-time HPLC to track intermediate formation and adjust reagent ratios .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Compare experimental conditions : Solvent polarity (e.g., DMSO vs. CDCl3_3) and pH can shift NMR peaks. Replicate studies under identical conditions .
  • Assess purity : Impurities (e.g., unreacted precursors) may obscure spectral signals. Validate purity via melting point analysis (e.g., 215–217°C for analogous compounds) and elemental analysis .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Derivatization : Modify the thienyl or carboxylic acid moieties (e.g., esterification, amidation) and test bioactivity in target assays (e.g., kinase inhibition) .
  • Comparative studies : Benchmark against structurally related compounds (e.g., imidazo[1,2-b]pyrazole derivatives) to identify critical functional groups .

Q. How can computational methods predict reactivity and degradation pathways?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group is prone to nucleophilic attack, guiding stability assessments .
  • Molecular dynamics simulations : Model solvent interactions to optimize solubility and crystallization conditions .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous byproducts (e.g., chlorinated intermediates) in labeled containers for licensed disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid

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